molecular formula C14H11F2NO2 B5873399 N-(2,5-difluorophenyl)-2-phenoxyacetamide

N-(2,5-difluorophenyl)-2-phenoxyacetamide

Katalognummer B5873399
Molekulargewicht: 263.24 g/mol
InChI-Schlüssel: QVPRXTQCYIIASX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-difluorophenyl)-2-phenoxyacetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFP-10825 is a small molecule that has been synthesized using various synthetic methods.

Wirkmechanismus

The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that DFP-10825 exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition results in the activation of tumor suppressor genes and the inhibition of oncogenes. DFP-10825 has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
DFP-10825 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce G1 phase cell cycle arrest in cancer cells, which prevents their proliferation. DFP-10825 has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis. In addition, DFP-10825 has been found to modulate the expression of various genes involved in cancer progression and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. It also exhibits potent anticancer activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. However, DFP-10825 has some limitations for lab experiments. It is not water-soluble, which limits its use in in vivo experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

DFP-10825 has several potential future directions. It can be further modified to improve its water solubility and bioavailability. In addition, its mechanism of action can be further elucidated to optimize its therapeutic potential. DFP-10825 can also be tested in animal models to evaluate its efficacy and safety. Furthermore, DFP-10825 can be used as a lead compound for the development of novel anticancer drugs with improved efficacy and safety profiles.
Conclusion:
DFP-10825 is a novel compound with promising therapeutic potential. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DFP-10825 and to develop it into a clinically useful drug.

Synthesemethoden

DFP-10825 can be synthesized using various synthetic methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of DFP-10825. In this method, 2,5-difluorophenylboronic acid and 2-phenoxyacetyl chloride are coupled in the presence of a palladium catalyst and a base to yield DFP-10825.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DFP-10825 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence. In addition, DFP-10825 has been found to exhibit anti-inflammatory and neuroprotective effects.

Eigenschaften

IUPAC Name

N-(2,5-difluorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-10-6-7-12(16)13(8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPRXTQCYIIASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.